molecular formula C18H23P B098046 Hexyldiphenylphosphine CAS No. 18298-00-5

Hexyldiphenylphosphine

Cat. No.: B098046
CAS No.: 18298-00-5
M. Wt: 270.3 g/mol
InChI Key: WHNGQRQJGDUZPJ-UHFFFAOYSA-N
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Description

Hexyldiphenylphosphine (CAS: 8298-00-5) is an organophosphorus compound with the molecular formula C₁₈H₂₁P, featuring a hexyl group (-C₆H₁₃) and two phenyl rings attached to a central phosphorus atom. It is commercially available in 95% purity and 1g quantities, indicating its use in laboratory-scale applications . As a tertiary phosphine, it serves as a ligand in transition metal catalysis, where its electron-donating properties and steric bulk influence catalytic activity and selectivity .

Properties

CAS No.

18298-00-5

Molecular Formula

C18H23P

Molecular Weight

270.3 g/mol

IUPAC Name

hexyl(diphenyl)phosphane

InChI

InChI=1S/C18H23P/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3

InChI Key

WHNGQRQJGDUZPJ-UHFFFAOYSA-N

SMILES

CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

18298-00-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Hexyldiphenylphosphine with two analogous compounds: Methyldiphenylphosphine and (2-Methoxyphenyl)diphenylphosphine .

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound 8298-00-5 C₁₈H₂₁P 268.33 Hexyl, Two phenyl Catalysis, Ligand synthesis
Methyldiphenylphosphine 1486-28-8 C₁₃H₁₃P 200.21 Methyl, Two phenyl Ligand for metal complexes
(2-Methoxyphenyl)diphenylphosphine N/A C₁₉H₁₇OP 300.31 2-Methoxyphenyl, Two phenyl Specialty synthesis, Flame retardancy

Key Observations :

  • Substituent Effects :
    • The hexyl group in this compound introduces significant steric bulk compared to the methyl group in Methyldiphenylphosphine. This steric difference impacts coordination geometry in metal complexes, often favoring bulkier ligands for stabilizing low-coordination-state metals .
    • The 2-methoxyphenyl substituent in (2-Methoxyphenyl)diphenylphosphine adds electronic modulation via the electron-donating methoxy group (-OCH₃), enhancing solubility in polar solvents and altering redox properties in catalytic systems .

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